6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one
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Overview
Description
6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one is a chemical compound characterized by the presence of a fluorine atom, a nitro group, and a benzodithiol ring structure
Preparation Methods
The synthesis of 6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one typically involves the introduction of the fluorine and nitro groups onto a benzodithiol ring. One common synthetic route includes the nitration of a fluorinated benzodithiol precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The benzodithiol ring structure provides a stable framework for these interactions, allowing the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
6-Fluoro-4-nitro-2H-1,3-benzodithiol-2-one can be compared with similar compounds such as:
6-Fluoro-4-nitroisobenzofuran-1(3H)-one: Shares the fluorine and nitro groups but has a different ring structure.
3H-1,2-Benzodithiol-3-one: Lacks the fluorine and nitro groups but has a similar benzodithiol ring.
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Contains a fluorine atom but has a different heterocyclic ring.
Properties
CAS No. |
62558-19-4 |
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Molecular Formula |
C7H2FNO3S2 |
Molecular Weight |
231.2 g/mol |
IUPAC Name |
6-fluoro-4-nitro-1,3-benzodithiol-2-one |
InChI |
InChI=1S/C7H2FNO3S2/c8-3-1-4(9(11)12)6-5(2-3)13-7(10)14-6/h1-2H |
InChI Key |
AKFCIIMCJHGZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])SC(=O)S2)F |
Origin of Product |
United States |
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